An In-Depth Technical Guide to 2,2,3,4-Tetramethylhexane
An In-Depth Technical Guide to 2,2,3,4-Tetramethylhexane
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of chemical research and development, particularly within the pharmaceutical and materials science sectors, the utility of highly branched alkanes is increasingly recognized. Their unique physicochemical properties, born from their distinct molecular architecture, render them valuable as solvents, standards, and formulation excipients. This guide focuses on a specific C10 isomer, 2,2,3,4-tetramethylhexane, providing a comprehensive technical overview for scientists and professionals. While this molecule may not be a household name, its structural characteristics offer a compelling case study in the structure-property relationships that govern the behavior of saturated hydrocarbons. This document serves as a centralized repository of its known properties, safety considerations, and potential applications, aiming to equip researchers with the foundational knowledge required for its effective and safe utilization.
Chemical Identity and Molecular Structure
2,2,3,4-Tetramethylhexane is a saturated, branched-chain alkane. Its systematic IUPAC name clearly defines its structure: a six-carbon hexane main chain with four methyl group substituents at the second, third, and fourth positions.
Molecular Formula: C₁₀H₂₂[1][2]
Molecular Weight: 142.28 g/mol [1]
The structural arrangement of 2,2,3,4-tetramethylhexane, with its quaternary and tertiary carbon centers, results in a compact and sterically hindered molecule. This has profound implications for its physical and chemical properties, distinguishing it from its linear and less-branched isomers.
Caption: 2D Chemical Structure of 2,2,3,4-Tetramethylhexane
Physicochemical Properties
The high degree of branching in 2,2,3,4-tetramethylhexane significantly influences its bulk properties. The data presented below is a consolidation of available information from various chemical databases. It is important to note that minor discrepancies may exist between sources due to different measurement conditions.
| Property | Value | Source(s) |
| Boiling Point | 155 °C | [3] |
| Density | 0.755 g/mL | [3] |
| Refractive Index | 1.422 | [3] |
| Molar Volume | 188.5 mL/mol | [3] |
| Critical Temperature | 323 °C | [3] |
| Critical Pressure | 19.2 atm | [3] |
| Molecular Refractive Power | 47.94 mL/mol | [3] |
The compact structure of 2,2,3,4-tetramethylhexane limits the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point compared to its linear isomer, n-decane (174 °C).
Synthesis of Highly Branched Alkanes: A General Overview
Industrial-Scale Synthesis
The large-scale production of branched alkanes is primarily driven by the fuel industry to increase the octane rating of gasoline. The main processes include:
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Alkylation: This process combines light iso-paraffins (like isobutane) with light olefins (like propylene and butenes) in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. The reaction proceeds through a carbocation mechanism, leading to the formation of a mixture of highly branched alkanes.
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Isomerization: Linear or slightly branched alkanes are converted into their more highly branched isomers by passing them over a solid acid catalyst, often a chlorinated alumina or a zeolite, sometimes promoted with a noble metal like platinum. The mechanism involves the formation of carbocation intermediates that undergo skeletal rearrangement.
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Catalytic Cracking: Heavier hydrocarbon fractions are broken down into smaller, more valuable molecules, including branched alkanes, by using high temperatures and a catalyst.
Laboratory-Scale Synthesis Approaches
For the targeted synthesis of a specific highly branched alkane like 2,2,3,4-tetramethylhexane in a laboratory setting, more precise methods would be employed. A plausible, though not explicitly documented, synthetic route could involve:
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Grignard Reactions: The coupling of appropriate alkyl halides with Grignard reagents can be used to construct the carbon skeleton. For instance, the reaction of a sterically hindered Grignard reagent with a suitable alkyl halide could be a potential step.
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Alkene Alkylation or Dimerization: The controlled dimerization or alkylation of smaller, branched alkenes in the presence of an acid catalyst could potentially yield the desired C10 backbone. Subsequent hydrogenation would then produce the final saturated alkane.
It is important to note that the synthesis of a specific, highly branched alkane with high purity often presents challenges due to the potential for multiple side reactions and the formation of various isomers.
Spectroscopic Characterization
Experimental spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for 2,2,3,4-tetramethylhexane is not widely published in public databases. However, based on its known structure, the expected spectral features can be predicted.
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent methyl, methylene, and methine protons. The high degree of branching would lead to overlapping signals in the aliphatic region (typically 0.8 - 1.7 ppm).
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¹³C NMR: The carbon NMR spectrum would be a more definitive tool for structural confirmation. Due to the molecule's asymmetry, ten distinct signals would be expected, corresponding to each of the ten carbon atoms in unique chemical environments.
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Mass Spectrometry (MS): In an electron ionization mass spectrum, 2,2,3,4-tetramethylhexane would likely exhibit a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would be characterized by the loss of small alkyl fragments, with particularly stable tertiary and quaternary carbocations leading to prominent fragment ions.
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Infrared (IR) Spectroscopy: The IR spectrum would be typical of a saturated alkane, showing strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The spectrum would lack bands associated with functional groups like C=O, O-H, or C=C.
Applications and Relevance for Researchers
Highly branched alkanes, such as 2,2,3,4-tetramethylhexane, serve several important functions in research and development, including in the pharmaceutical industry.
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Inert Solvents and Media: Their chemical inertness and ability to dissolve nonpolar compounds make them suitable as solvents for reactions involving sensitive reagents.
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High-Performance Lubricants and Fluids: The compact and branched structure can impart desirable viscosity and thermal stability properties for use in specialized lubricants and hydraulic fluids.
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Reference Standards in Analytical Chemistry: Due to their well-defined structure and properties, they can be used as reference standards in techniques like gas chromatography for the analysis of complex hydrocarbon mixtures.
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Excipients in Pharmaceutical Formulations: While not as common as other excipients, highly branched alkanes can be used in topical and other formulations to modify texture, viscosity, and solvency. Their hydrophobic nature makes them potentially useful for dissolving lipophilic active pharmaceutical ingredients (APIs). Semifluorinated alkanes, which share some structural similarities, are being explored as carriers for drug delivery due to their ability to dissolve lipophilic drugs and their favorable safety profile.
Safety and Handling
General Hazards:
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Flammability: Like other alkanes, 2,2,3,4-tetramethylhexane is expected to be a flammable liquid. Keep away from open flames, sparks, and other sources of ignition.
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Inhalation: Inhalation of high concentrations of vapors may cause dizziness, drowsiness, and headache.
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Skin and Eye Contact: May cause mild skin and eye irritation upon direct contact.
Handling and Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area.
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Keep away from oxidizing agents.
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Ground and bond containers when transferring material to prevent static discharge.
In case of a spill, eliminate all ignition sources, ventilate the area, and absorb the spill with an inert material. Dispose of the waste in accordance with local, state, and federal regulations.
Conclusion
2,2,3,4-Tetramethylhexane, with its distinct highly branched structure, exemplifies a class of compounds whose utility is derived from their fundamental physicochemical properties. While not a common laboratory reagent, its characteristics make it a person of interest in fields requiring specialized solvents, reference materials, or formulation components. This guide has provided a consolidated overview of its identity, properties, and safety considerations, drawing from available data to offer a valuable resource for researchers and professionals. Further investigation into its specific synthesis and applications, particularly in drug development, would be a valuable contribution to the broader understanding and utilization of highly branched alkanes.
References
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2,2,3,4-tetramethylhexane. (n.d.). In Stenutz. Retrieved January 8, 2026, from [Link]
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PubChem. (n.d.). 2,2,3,4-Tetramethylhexane. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Hexane, 2,2,3,4-tetramethyl-. In NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]
